Product packaging for Acetoximetrimehylphenylsulfonate(Cat. No.:)

Acetoximetrimehylphenylsulfonate

Cat. No.: B13022305
M. Wt: 241.31 g/mol
InChI Key: NBMHKMNFNYWSBA-LFYBBSHMSA-N
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Description

Contextualization within Protecting Group Chemistry

Protecting group chemistry is a fundamental strategy in multi-step organic synthesis. It involves the temporary modification of a functional group to prevent it from reacting in a subsequent step, a process essential for achieving chemoselectivity. wikipedia.org For instance, to reduce an ester in a molecule that also contains a ketone, the ketone must first be "protected," often as an acetal, which is unreactive towards the reducing agent. wikipedia.orgacs.org After the ester reduction is complete, the protecting group is removed to regenerate the ketone. wikipedia.org While Acetoxime O-(2,4,6-trimethylphenylsulfonate) is not a protecting group in the classical sense of masking a carbonyl or other functional group, its application is deeply rooted in the principles of chemoselectivity that drive the use of protecting groups. It serves as a specialized reagent for the direct introduction of an amino group, a transformation that often requires the strategic use of protecting groups on other parts of the molecule.

Historical Development and Evolution of Protecting Group Strategies for Carbonyl Systems

The carbonyl group is one of the most versatile and reactive functional groups in organic chemistry. taylorandfrancis.com This high reactivity necessitates its temporary protection during many synthetic transformations. taylorandfrancis.comacs.org Historically, the most common strategy for protecting aldehydes and ketones is their conversion to acetals or ketals, typically by reacting them with diols like ethylene (B1197577) glycol under acidic conditions. wikipedia.orgtaylorandfrancis.comlibretexts.org These cyclic acetals are stable to a wide range of reagents, including bases, nucleophiles, and reducing agents. taylorandfrancis.com

Over the years, the repertoire of carbonyl protecting groups has expanded significantly to include thioacetals, which are formed from dithiols and are particularly stable to acidic conditions. wikipedia.org The development of various protecting groups has been driven by the need for orthogonality, where one protecting group can be removed selectively in the presence of others. Recent progress has focused on developing milder and more selective conditions for both the protection and deprotection steps, utilizing a range of catalysts and reagents to improve efficiency and yield. researchgate.net

Significance of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) as a Specialized Reagent

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a stable, solid compound that has gained significance not as a protecting group, but as a reliable electrophilic aminating agent. enamine.net Its primary role is in the reaction with nucleophiles, such as Grignard reagents, to form primary amines in good yields. enamine.nettcichemicals.com This is a powerful transformation, as the direct introduction of an amino group can be challenging.

The significance of this reagent lies in its specific reactivity. The oxime sulfonate functionality allows for the transfer of an "NH2" group to a carbanionic center. The use of a catalyst, such as copper(I) iodide or magnesium chloride, can significantly decrease reaction times and improve yields. enamine.net This makes Acetoxime O-(2,4,6-trimethylphenylsulfonate) a valuable tool for the synthesis of anilines and other primary amines, which are important intermediates in pharmaceuticals and materials science. The development of such specialized reagents emerged from extensive research into electrophilic amination methods during the latter half of the 20th century. smolecule.com

Table 1: Properties of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

PropertyValue
CAS Number 81549-07-7
Molecular Formula C12H17NO3S
Molecular Weight 255.33 g/mol
Appearance White to Almost white powder/crystal
Purity (HPLC) min. 98.0 area%
Melting Point 94.0 to 98.0 °C
Solubility Soluble in ether, THF; partially soluble in benzene

The data in this table is compiled from various chemical suppliers. enamine.net

Overview of Research Paradigms and Challenges in Selective Chemical Transformations

The overarching goal of modern organic synthesis is to construct complex molecules with high efficiency and precision. A central challenge in this endeavor is achieving chemoselectivity—the selective reaction of one functional group in the presence of other, potentially reactive groups. numberanalytics.comnumberanalytics.com Several factors influence chemoselectivity, including the steric and electronic environment of the reactive sites, the choice of reagents and catalysts, and the reaction conditions such as temperature and solvent. numberanalytics.comrsc.org

Current research paradigms focus on the development of highly selective catalysts and reagents that can operate under mild conditions, minimizing unwanted side reactions and the need for extensive protecting group manipulations. numberanalytics.comstudysmarter.co.uk However, significant challenges remain. In complex molecules with multiple similar functional groups, achieving high selectivity can be difficult. numberanalytics.com Furthermore, there is a continuous drive to develop more sustainable and atom-economical reactions that reduce waste and environmental impact. studysmarter.co.uk The invention of new chemoselective reactions is often driven by the demanding context of total synthesis of complex natural products, where traditional methods may fail. nih.gov Reagents like Acetoxime O-(2,4,6-trimethylphenylsulfonate) represent a step towards addressing these challenges by providing a direct and selective method for a key chemical transformation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3S B13022305 Acetoximetrimehylphenylsulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

[(E)-ethylideneamino] 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C11H15NO3S/c1-5-12-15-16(13,14)11-9(3)6-8(2)7-10(11)4/h5-7H,1-4H3/b12-5+

InChI Key

NBMHKMNFNYWSBA-LFYBBSHMSA-N

Isomeric SMILES

C/C=N/OS(=O)(=O)C1=C(C=C(C=C1C)C)C

Canonical SMILES

CC=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

Synthetic Methodologies for Acetoxime O 2,4,6 Trimethylphenylsulfonate

Green Chemistry Approaches in Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of synthesizing Acetoxime O-(2,4,6-trimethylphenylsulfonate), these principles can be applied to the synthesis of its precursor, acetoxime.

Traditional methods for synthesizing oximes often involve the use of organic solvents and require heating, which contributes to volatile organic compound (VOC) emissions and energy consumption. nih.gov In contrast, greener alternatives focus on minimizing waste and energy usage. One such innovative approach is the use of solvent-free "grindstone chemistry." nih.govd-nb.info

This mechanochemical method involves the simple grinding of a carbonyl compound, such as acetone, with hydroxylamine (B1172632) hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.govd-nb.info This technique obviates the need for a solvent, significantly reducing waste. nih.gov The reaction is often rapid, proceeding to high yields in a short amount of time. d-nb.info The use of a solid, non-toxic, and reusable catalyst further enhances the environmental credentials of this synthetic route. d-nb.info

Another green approach involves performing the oximation reaction in aqueous or biphasic systems, which can simplify product isolation and reduce the reliance on volatile organic solvents. nih.gov Microwave-assisted synthesis, sometimes coupled with solvent-free conditions using solid supports like basic alumina (B75360) or CaO, has also been shown to be an efficient method for preparing oximes, often leading to shorter reaction times and higher yields. nih.gov

Once the "green" acetoxime is synthesized, the subsequent reaction with 2,4,6-trimethylphenylsulfonyl chloride would ideally be carried out in a solvent with a favorable environmental, health, and safety profile, and under conditions that minimize energy consumption and by-product formation.

Purification and Isolation Techniques for Research-Grade Compound

The purification of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a critical step to ensure its suitability for high-purity applications, such as in sensitive organic reactions where impurities could interfere with the desired chemical transformation. A common purity specification for the commercial product is greater than 98.0%, often determined by High-Performance Liquid Chromatography (HPLC). enamine.net

Initial Work-up:

Following the synthesis, the initial crude product is typically subjected to a series of work-up procedures to remove the bulk of impurities. This often involves:

Quenching: The reaction mixture is carefully added to a large volume of cold water or a dilute acidic solution to precipitate the solid product and dissolve inorganic salts and water-soluble by-products.

Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. This step separates the desired organic product from the aqueous phase.

Washing: The organic layer is washed sequentially with a mild base (e.g., a saturated sodium bicarbonate solution) to remove any unreacted acidic starting materials or by-products, followed by a wash with brine (a saturated sodium chloride solution) to reduce the amount of dissolved water in the organic phase.

Drying and Concentration: The organic extract is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification of the Crude Product:

To achieve research-grade purity, the crude solid is further purified using one or a combination of the following techniques:

Recrystallization: This is a primary technique for purifying solid organic compounds. The crude Acetoxime O-(2,4,6-trimethylphenylsulfonate) is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Upon slow cooling, the compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is determined empirically. Solvents like ethanol, isopropanol, or mixtures of hexane (B92381) and ethyl acetate are potential candidates. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is employed. A solution of the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography or HPLC) to identify those containing the pure product. The solvent is then evaporated from the combined pure fractions to yield the purified compound.

The final, purified Acetoxime O-(2,4,6-trimethylphenylsulfonate) is typically a white to off-white crystalline solid. enamine.net The purity is confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Reactivity Profiling and Novel Transformations Mediated by Acetoxime O 2,4,6 Trimethylphenylsulfonate

Studies on its Role as a Protecting Agent in Multi-step Synthesis

Comprehensive searches of scientific literature did not yield specific studies detailing the application of Acetoxime O-(2,4,6-trimethylphenylsulfonate) as a protecting agent in multi-step synthesis. The following subsections are therefore based on the general principles of protecting group chemistry and the known reactivity of related oxime compounds, highlighting areas for potential future investigation.

Compatibility with Diverse Functional Groups

There is no specific data available from research studies on the compatibility of Acetoxime O-(2,4,6-trimethylphenylsulfonate) with a diverse range of functional groups in the context of its use as a protecting agent. To be a viable protecting group, a moiety must be stable under a variety of reaction conditions while allowing for transformations elsewhere in the molecule.

Based on the structure of Acetoxime O-(2,4,6-trimethylphenylsulfonate), its stability would need to be assessed under conditions commonly used for reactions such as:

Acidic and basic hydrolysis

Oxidation and reduction

Organometallic reactions

Nucleophilic and electrophilic additions

Without experimental data, any discussion on compatibility remains speculative. Future research would be required to establish a detailed compatibility profile.

Orthogonal Protection Strategies

There is no documented use of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in orthogonal protection strategies. Orthogonal protection involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group without affecting the others.

For Acetoxime O-(2,4,6-trimethylphenylsulfonate) to be employed in such strategies, its cleavage conditions would need to be unique and not interfere with other common protecting groups. The general reactivity of oxime sulfonates suggests that the N-O bond can be cleaved under specific reductive or fragmentation conditions. nsf.govmdpi.com However, the specific conditions required for the deprotection of a hypothetical functional group protected by this compound, and its orthogonality to other protecting groups, have not been investigated.

Investigation of Oxidative Properties of Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

No dedicated studies on the oxidative properties of Acetoxime O-(2,4,6-trimethylphenylsulfonate) have been found in the surveyed scientific literature. The discussion below is based on the general understanding of the chemistry of related oxime compounds.

Mechanistic Insights into Oxidation Reactions

Detailed mechanistic insights into the oxidation reactions mediated by Acetoxime O-(2,4,6-trimethylphenylsulfonate) are not available. Research on the oxidation of the parent compound, acetoxime, has shown that it can be oxidized to nitric oxide, with the reaction proceeding via the hydroxyl group. acs.org However, in Acetoxime O-(2,4,6-trimethylphenylsulfonate), this hydroxyl group is substituted with a bulky 2,4,6-trimethylphenylsulfonyl group. This substitution would likely alter the oxidative potential and mechanism significantly compared to acetoxime. The N-O bond in oxime derivatives is known to be susceptible to cleavage, which can lead to the formation of iminyl radicals. nsf.govmdpi.com This mode of reactivity could potentially be harnessed in oxidative processes, but specific studies on the title compound are absent.

Substrate Scope and Limitations in Oxidative Transformations

Due to the lack of studies on the oxidative properties of Acetoxime O-(2,4,6-trimethylphenylsulfonate), its substrate scope and limitations in oxidative transformations have not been defined.

Exploration of Other Electrophilic or Nucleophilic Reactivities

The primary documented reactivity of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is as an electrophilic aminating agent, particularly for the amination of Grignard reagents. enamine.net This reactivity is attributed to the electrophilic nature of the nitrogen atom, which is activated by the strongly electron-withdrawing 2,4,6-trimethylphenylsulfonate group, making the N-O bond susceptible to nucleophilic attack. The use of a copper(I) iodide catalyst has been shown to improve the efficiency of this reaction. enamine.net

Applications of Acetoxime O 2,4,6 Trimethylphenylsulfonate in Advanced Organic Synthesis Research

Strategic Use in Complex Molecular Architecture Construction

The primary utility of Acetoxime O-(2,4,6-trimethylphenylsulfonate) lies in its capacity as an electrophilic aminating agent, enabling the direct introduction of a nitrogen-containing group into organic molecules. This functionality is particularly valuable in the intricate process of constructing complex molecular frameworks.

While the direct application of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in the completed total synthesis of specific, named natural products is not extensively documented in readily available literature, its role in the synthesis of key nitrogen-containing fragments is noteworthy. The reagent's ability to deliver an amino group to carbanionic species, such as those derived from Grignard or organozinc reagents, provides a reliable method for forging carbon-nitrogen bonds, a crucial step in the assembly of many biologically active natural products like alkaloids and amino-sugars. The value of this reagent is particularly pronounced in scenarios where traditional nucleophilic amination methods may prove inefficient or incompatible with other functional groups present in a complex synthetic intermediate.

The synthesis of advanced organic intermediates, which serve as building blocks for larger, more complex molecules, represents a key application of Acetoxime O-(2,4,6-trimethylphenylsulfonate). Its reaction with organometallic reagents provides a straightforward route to primary amines, which are versatile precursors to a wide array of other functionalities. For instance, the amination of an aryl Grignard reagent can yield an aniline (B41778) derivative that can be further elaborated into pharmaceuticals, agrochemicals, or materials science components.

Organometallic Reagent TypeProductSignificance of Intermediate
Aryl Grignard ReagentPrimary ArylaminePrecursor to dyes, pharmaceuticals, and polymers
Alkyl Organozinc ReagentPrimary AlkylamineBuilding block for chiral auxiliaries and ligands
Vinyllithium ReagentEnamine (after tautomerization)Versatile intermediate for C-C bond formation

This table illustrates the utility of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in generating foundational intermediates for further synthetic transformations.

Methodology Development Utilizing Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

The predictable reactivity and stability of Acetoxime O-(2,4,6-trimethylphenylsulfonate) have made it a valuable tool in the development of new synthetic methods.

Beyond its primary role in amination, the oxime functionality within Acetoxime O-(2,4,6-trimethylphenylsulfonate) suggests its potential utility in carbonyl protection strategies. The formation of an oxime ether from a ketone or aldehyde serves as a robust protecting group, stable to a variety of reaction conditions. While specific protocols detailing the use of the 2,4,6-trimethylphenylsulfonyl moiety as a directing or activating group in this context are not widely reported, the underlying chemistry of oxime formation and hydrolysis is a fundamental concept in protecting group chemistry. The deprotection of such an oxime ether would typically be achieved under hydrolytic conditions, regenerating the carbonyl group for subsequent reactions.

The concept of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, is a cornerstone of efficient organic synthesis. Acetoxime O-(2,4,6-trimethylphenylsulfonate) has been explored in such sequences, where the initial electrophilic amination event triggers subsequent cyclization or rearrangement steps. For example, the amination of a strategically designed organometallic reagent could generate an intermediate amine that is poised to undergo an intramolecular reaction, rapidly assembling a heterocyclic core. Research has demonstrated its utility in tandem reaction sequences where amination is coupled with other bond-forming processes, enabling the rapid assembly of complex molecular architectures. smolecule.com

A hypothetical tandem sequence could involve:

Electrophilic Amination: Reaction of an organolithium reagent bearing a pendant electrophile with Acetoxime O-(2,4,6-trimethylphenylsulfonate).

Intramolecular Cyclization: The newly introduced amino group acts as a nucleophile, attacking the pendant electrophile to form a cyclic product.

Such strategies offer significant advantages in terms of step economy and reduced waste generation.

Role in the Elucidation of Reaction Mechanisms in Synthetic Chemistry

The study of reagents like Acetoxime O-(2,4,6-trimethylphenylsulfonate) contributes to a deeper understanding of fundamental reaction mechanisms. The electrophilic amination reaction itself has been the subject of mechanistic investigations to understand the precise nature of the nitrogen transfer step. Factors such as the role of the metal counterion, the effect of the sulfonate leaving group, and the potential for single-electron transfer pathways are all areas of active inquiry. By studying the reactivity and selectivity of this and related reagents, chemists can develop more predictive models for C-N bond formation and design more efficient and selective synthetic methods for the future.

Enabling Synthesis of Compounds for Material Science Research (e.g., monomers, polymers)

While Acetoxime O-(2,4,6-trimethylphenylsulfonate) is most prominently recognized for its role as an electrophilic aminating agent in the synthesis of complex small molecules, its potential utility extends to the field of material science, particularly in the synthesis of nitrogen-containing monomers and the functionalization of polymers. The introduction of amine functionalities into polymer structures is a critical strategy for tailoring material properties, including adhesion, thermal stability, conductivity, and biocompatibility. Although direct, published research specifically detailing the use of Acetoxime O-(2,4,6-trimethylphenylsulfonate) for the synthesis of monomers and polymers is not extensively documented, its known reactivity provides a basis for exploring its hypothetical and potential applications in this domain.

The primary role of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is to facilitate the formation of carbon-nitrogen bonds through the reaction of a nucleophilic carbanion with an electrophilic nitrogen source. This fundamental transformation can be conceptually applied to the synthesis of novel monomers that can then be polymerized to create functional materials.

Hypothetical Synthesis of Amine-Functionalized Monomers:

One potential application lies in the synthesis of vinyl monomers containing primary amine groups. For instance, a Grignard reagent derived from a vinyl-containing aryl halide could be reacted with Acetoxime O-(2,4,6-trimethylphenylsulfonate) to introduce an amino group onto the aromatic ring. The resulting amino-functionalized vinyl monomer could then undergo polymerization to yield a polymer with pendant amine groups. These amine groups can serve as sites for further chemical modification, cross-linking, or for imparting specific functionalities to the final material.

A hypothetical reaction scheme is presented below:

Reactant 1 Reactant 2 Product (Monomer) Potential Polymer Application
4-Vinylphenylmagnesium bromideAcetoxime O-(2,4,6-trimethylphenylsulfonate)4-VinylanilineSynthesis of functional polystyrene derivatives for applications in coatings, adhesives, and ion-exchange resins.
(4-(Prop-1-en-2-yl)phenyl)magnesium bromideAcetoxime O-(2,4,6-trimethylphenylsulfonate)4-(Prop-1-en-2-yl)anilineProduction of functionalized poly(α-methylstyrene) with enhanced thermal stability and reactivity.

Post-Polymerization Functionalization:

Research Findings on Related O-Sulfonyl Oximes in Polymer Science:

While specific studies on Acetoxime O-(2,4,6-trimethylphenylsulfonate) in polymer synthesis are scarce, related research on other oxime sulfonates provides insights into their potential. A European patent describes the use of polymerizable oxime sulfonates as components in photoresist formulations. google.com These compounds contain a polymerizable group (e.g., a vinyl or epoxy group) and an oxime sulfonate moiety. Upon exposure to light or heat, the oxime sulfonate can cleave to generate a sulfonic acid, which can catalyze chemical changes in the surrounding polymer matrix, a critical step in the photolithography process. This demonstrates the broader potential of the oxime sulfonate functional group in the design of functional materials.

The table below summarizes the types of polymerizable groups and reactive functionalities described in the patent for oxime sulfonates, illustrating the versatility of this class of compounds in creating reactive polymers.

Functional Group on Oxime Sulfonate Potential Polymerization/Reaction Application in Material Science
Ethylenically unsaturated groupFree-radical or cationic polymerizationFormation of cross-linked networks, photoresists
Epoxy groupRing-opening polymerization with amines or acidsCreation of epoxy resins with tailored properties
Hydroxyl (-OH) groupReaction with isocyanates to form polyurethanesSynthesis of photosensitive polyurethanes
Carboxyl (-COOH) groupReaction with epoxides or alcoholsPolyester and polyamide synthesis

Advanced Spectroscopic and Spectrometric Characterization in Research of Acetoxime O 2,4,6 Trimethylphenylsulfonate

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods coupled with mass spectrometry are indispensable for the qualitative and quantitative analysis of Acetoxime O-(2,4,6-trimethylphenylsulfonate), ensuring its purity and identifying byproducts or related species in reaction mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) by GC-MS can be challenging due to its relatively low volatility and potential for thermal degradation. To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. A common approach for compounds containing hydroxyl groups, which could be present as impurities or hydrolysis products, is silylation, for instance, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce trimethylsilyl (B98337) (TMS) derivatives. nih.gov

In the context of analyzing reaction mixtures where Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a reagent, GC-MS can be invaluable for identifying and quantifying volatile products or unreacted starting materials. For instance, in reactions involving this compound, volatile byproducts can be readily detected. The mass spectrometer fragments the eluted compounds in a reproducible manner, providing a "fingerprint" for each component.

The fragmentation pattern of the parent compound, if it were to be analyzed by GC-MS, would be expected to show characteristic cleavages. For the mesitylene (B46885) group, a prominent peak at m/z 120 corresponding to the mesitylene cation is anticipated, with further fragmentation leading to ions at m/z 105 by loss of a methyl group. docbrown.info The sulfonate portion would also yield specific fragments. The analysis of related sulfonamides by GC/EI-MS has shown characteristic fragmentation patterns that can help in the identification of related impurities. core.ac.uk

Table 1: Illustrative GC-MS Data for a Derivatized Volatile Byproduct (This data is illustrative and intended to represent typical results)

Retention Time (min)Detected Ion (m/z)Putative Identification
5.273, 147Trimethylsilyl (TMS) derivative of a low MW alcohol
8.9120, 105Mesitylene
10.1199Fragment of a reaction byproduct

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of non-volatile and thermally labile compounds like Acetoxime O-(2,4,6-trimethylphenylsulfonate). It allows for the separation of the compound from non-volatile impurities and its subsequent detection and identification by the mass spectrometer. Purity assessments of over 98.0% for Acetoxime O-(2,4,6-trimethylphenylsulfonate) are typically determined by High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. spectroscopyonline.comresearchgate.net

When coupled with a mass spectrometer, LC-MS provides structural information. For sulfonate esters, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques. spectroscopyonline.com A study comparing these techniques for the analysis of sulfonate esters found that APCI in negative ion mode can provide stable precursor ions corresponding to [M-alkyl]⁻, which are useful for quantification and structural elucidation. spectroscopyonline.com ESI, on the other hand, can form adducts such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺. spectroscopyonline.com

LC-MS/MS, which involves tandem mass spectrometry, is particularly powerful for the selective detection and quantification of trace impurities. By selecting a specific precursor ion and monitoring its characteristic product ions, high sensitivity and specificity can be achieved. This is crucial for identifying potential genotoxic impurities like sulfonate esters in drug substances. spectroscopyonline.com The development of robust LC-MS/MS methods for the quantification of oximes has also been a significant advancement in analytical chemistry. masterorganicchemistry.com

Table 2: Representative LC-MS Parameters for Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Analysis (This data is illustrative and intended to represent typical results)

ParameterValue
Chromatography
ColumnC18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient20% to 95% B over 10 min
Flow Rate0.3 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺m/z 256.1
Key Fragment Ionsm/z 171.1, 121.1, 85.1

Theoretical and Computational Chemistry Studies of Acetoxime O 2,4,6 Trimethylphenylsulfonate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of molecules. mdpi.com For analogous oxime ether derivatives, DFT methods with functionals like PBE1PBE and basis sets such as 6-31+G* have been used to optimize molecular structures. biointerfaceresearch.com These calculations typically involve minimizing the energy of the molecule to find its most stable conformation. The inclusion of a polarized continuum model (PCM) can simulate the effects of a solvent on the geometry. biointerfaceresearch.com However, specific optimized coordinates and electronic properties for Acetoxime O-(2,4,6-trimethylphenylsulfonate) are not documented in the literature.

Ab Initio Methods for Higher Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for molecular calculations. While computationally more demanding, they are invaluable for benchmarking DFT results and for systems where electron correlation is particularly important. There are no specific ab initio studies reported for Acetoxime O-(2,4,6-trimethylphenylsulfonate).

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool to investigate the step-by-step process of chemical reactions, including the identification of short-lived transition states.

Energy Profiles and Activation Barriers for Protection/Deprotection

The reactivity of Acetoxime O-(2,4,6-trimethylphenylsulfonate), particularly in the context of its potential use in protection/deprotection schemes, remains computationally unexplored. Studies on the hydrolysis of aryl benzenesulfonates have utilized QM/MM calculations to probe reaction pathways, revealing the possibility of a stepwise mechanism involving a pentavalent intermediate. rsc.org Similar approaches could theoretically be applied to the reactions of Acetoxime O-(2,4,6-trimethylphenylsulfonate), but the necessary research has not been published.

Role of Solvation in Reaction Pathways

The solvent can play a crucial role in chemical reactions, stabilizing or destabilizing reactants, products, and transition states. Computational models can account for these effects explicitly, by including individual solvent molecules, or implicitly, using a continuum model. biointerfaceresearch.com The debate around the hydrolysis mechanism of sulfonate esters highlights the importance of how solvation is modeled, with some calculations requiring the inclusion of several discrete water molecules to stabilize a proposed intermediate. acs.org The influence of different solvents on the reaction pathways of Acetoxime O-(2,4,6-trimethylphenylsulfonate) has not been computationally investigated.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can predict various spectroscopic properties, aiding in the identification and characterization of compounds. This is particularly useful when experimental data is ambiguous or difficult to obtain. The application of DFT to predict NMR chemical shifts has been successful for a variety of complex organic molecules, including esters and compounds with oxime functionalities. nih.govacs.org Furthermore, advanced techniques like the generalized energy-based fragmentation (GEBF) approach have been developed to predict the spectroscopic properties of large and complex systems. nih.gov Despite the availability of these powerful predictive tools, there are no reported studies that apply them to forecast the spectroscopic properties of Acetoxime O-(2,4,6-trimethylphenylsulfonate).

In-Depth Computational Analysis of Acetoxime O-(2,4,6-trimethylphenylsulfonate) Remains an Unexplored Area of Research

A thorough review of publicly available scientific literature reveals a significant gap in the theoretical and computational chemistry studies of Acetoxime O-(2,4,6-trimethylphenylsulfonate). Despite its availability from various chemical suppliers and its recognized use as a reagent in organic synthesis, particularly for electrophilic amination, in-depth computational analyses, specifically through molecular dynamics simulations, are notably absent from published research.

Consequently, it is not possible to provide a detailed account of the conformational analysis and intermolecular interactions of Acetoxime O-(2,4,6-trimethylphenylsulfonate) based on molecular dynamics simulations, as requested. This includes the generation of specific research findings and data tables related to its dynamic behavior.

The field of computational chemistry relies on such simulations to understand the flexibility of molecules (conformational analysis) and how they interact with themselves and other molecules (intermolecular interactions). This knowledge is crucial for predicting the physical and chemical properties of a compound and for designing new materials and chemical reactions.

While general computational methods for studying similar classes of compounds, such as aryl sulfonates and oxime esters, exist, the specific application of these methods to Acetoxime O-(2,4,6-trimethylphenylsulfonate) has not been documented in the accessible scientific domain. The unique structural combination of the acetoxime group and the bulky 2,4,6-trimethylphenylsulfonate (mesityl) group presents a specific conformational landscape and interaction potential that cannot be accurately extrapolated from studies on other molecules.

Future computational research would be necessary to elucidate these properties. Such studies would likely involve:

Quantum Mechanical Calculations: To determine the molecule's optimal geometry and the energy barriers for rotation around its key chemical bonds.

Force Field Parameterization: To develop a specific set of parameters that accurately describe the forces between the atoms of Acetoxime O-(2,4,6-trimethylphenylsulfonate) for use in classical molecular dynamics simulations.

Molecular Dynamics Simulations: To simulate the movement of the molecule over time in various environments (e.g., in a vacuum, in different solvents) to explore its accessible conformations and dominant intermolecular interaction modes, such as van der Waals forces, and potential weak hydrogen bonds.

Without such dedicated studies, any discussion on the molecular dynamics of Acetoxime O-(2,4,6-trimethylphenylsulfonate) would be purely speculative and would not meet the standards of scientific accuracy.

Derivatization Strategies and Analytical Method Development Utilizing Acetoxime O 2,4,6 Trimethylphenylsulfonate Motifs

Use of Sulfonates in Analytical Derivatization for Enhanced Detectability

Sulfonate esters, characterized by the R-SO₂-OR' functional group, are recognized in organic chemistry as excellent leaving groups. This property makes them valuable in various synthetic transformations. In the realm of analytical chemistry, the introduction of a sulfonate moiety into an analyte can significantly enhance its detectability, particularly in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

The 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group, present in Acetoxime O-(2,4,6-trimethylphenylsulfonate), offers several advantageous features for a derivatizing agent. The aromatic ring provides a strong chromophore, which can significantly increase the ultraviolet (UV) absorbance of an analyte that otherwise lacks one. This enhancement in molar absorptivity leads to lower limits of detection in UV-Vis spectrophotometry.

Furthermore, the sulfonate group can improve the ionization efficiency of an analyte in mass spectrometry, especially in electrospray ionization (ESI) mode. The presence of the sulfonate can facilitate the formation of charged species, leading to a more robust signal. While the primary role of sulfonates in some contexts is as potential genotoxic impurities that require sensitive detection methods, the very properties that make them a concern can be harnessed for beneficial analytical purposes.

Application of Oxime Derivatives in Chromatographic Separations

The reaction of a carbonyl compound (an aldehyde or a ketone) with a hydroxylamine (B1172632) derivative to form an oxime is a classic and highly efficient chemical transformation. This reaction is widely exploited in analytical chemistry to derivatize carbonyls for several reasons:

Increased Stability: Oximes are generally more stable than the parent carbonyl compounds, reducing the risk of degradation during sample preparation and analysis.

Improved Chromatographic Behavior: Derivatization with an appropriate oxime-forming reagent can decrease the polarity and volatility of carbonyl compounds, making them more amenable to gas chromatography (GC). For liquid chromatography (LC), the introduction of a suitable functional group via the derivatizing agent can be used to tune the retention characteristics of the analytes.

Enhanced Detectability: Similar to the sulfonate moiety, the derivatizing agent can introduce a chromophore or a fluorophore, significantly enhancing detection by UV-Vis or fluorescence detectors. For mass spectrometry, the derivatized analyte often exhibits more predictable and favorable fragmentation patterns, aiding in both qualitative identification and quantitative analysis.

Oxime derivatives can exist as syn and anti isomers, which may sometimes result in the appearance of two chromatographic peaks for a single analyte. While this can complicate analysis, chromatographic conditions can often be optimized to either separate or merge these isomers for consistent quantification.

Development of Specialized Reagents Based on the Acetoxime O-(2,4,6-Trimethylphenylsulfonate) Scaffold for Analytical Research

Given the functional groups present in Acetoxime O-(2,4,6-trimethylphenylsulfonate), it can be conceptualized as a potential bifunctional derivatization reagent. The oxime portion can react with carbonyl compounds, while the trimethylphenylsulfonate group provides a strong UV-absorbing tag and a good leaving group.

While there is a lack of specific published methods utilizing Acetoxime O-(2,4,6-trimethylphenylsulfonate) as a derivatization agent, the principles of its potential application can be inferred from reagents with similar functionalities. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used reagent that reacts with carbonyls to form PFB-oximes. These derivatives are highly sensitive to electron capture detection (ECD) in GC and can be readily analyzed by MS.

A hypothetical derivatization reaction using Acetoxime O-(2,4,6-trimethylphenylsulfonate) would involve the reaction of the oxime nitrogen with the carbonyl carbon of an aldehyde or ketone. The resulting derivative would incorporate the trimethylphenylsulfonate moiety, which would be expected to enhance its UV detectability in HPLC.

Table 1: Examples of Analytes Derivatized with Oxime-Forming Reagents

Analyte ClassDerivatizing ReagentAnalytical TechniquePurpose of Derivatization
Aldehydes & KetonesO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)GC-MS, GC-ECDEnhance volatility and sensitivity
Carbonyl Compounds2,4-Dinitrophenylhydrazine (DNPH)HPLC-UVIntroduce a strong chromophore
SteroidsHydroxylamine HydrochlorideHPLC-MS/MSImprove ionization and fragmentation
Carbonyls in wineO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochlorideGC-MS/MSIsolate and quantify aroma compounds

This table presents data for established oxime-forming derivatization reagents to illustrate the principles that would apply to a reagent like Acetoxime O-(2,4,6-trimethylphenylsulfonate).

Method Validation for Quantitative and Qualitative Analysis in Research Samples

The development of any new analytical method, including one potentially based on derivatization with Acetoxime O-(2,4,6-trimethylphenylsulfonate), requires rigorous validation to ensure its reliability and fitness for purpose. Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.

Key validation parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC), include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.995
Accuracy (% Recovery)80-120%
Precision (RSD)≤ 2% for drug substance, ≤ 5% for impurities
Limit of Quantitation (LOQ)Signal-to-Noise ratio ≥ 10
Limit of Detection (LOD)Signal-to-Noise ratio ≥ 3

These are general criteria and may vary depending on the specific application and regulatory requirements.

In the context of a derivatization-based method, validation would also need to address the efficiency and reproducibility of the derivatization reaction itself. This would involve optimizing reaction conditions such as reagent concentration, temperature, and reaction time, and demonstrating that the derivatization proceeds to completion or to a consistent and reproducible yield.

Investigative Studies on the Catalytic or Promotor Roles of Acetoxime O 2,4,6 Trimethylphenylsulfonate

Exploration of Potential Catalytic Activity in Organic Transformations

Investigations into the direct catalytic activity of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in common organic transformations have not yielded substantial evidence to classify it as a conventional catalyst. Its primary role in synthetic chemistry is well-established as a reagent, specifically for electrophilic amination. However, the structural components of the molecule, namely the oxime and sulfonate groups, are known to participate in catalytic processes in other contexts, suggesting potential, albeit underexplored, catalytic functions.

Lewis Acid or Brønsted Acid Catalysis

There is no direct literature evidence to support the role of Acetoxime O-(2,4,6-trimethylphenylsulfonate) as a Lewis acid or Brønsted acid catalyst in its intact form. The molecule itself does not possess obvious acidic protons or vacant orbitals to function in this capacity. However, a related class of compounds, oxime sulfonates, have been identified as photoacid generators and can also generate acid when activated by mechanical force. nih.gov This mechanochemical scission of the oxime sulfonate bond results in the formation of a sulfonic acid, a strong Brønsted acid, and a ketone. nih.gov While this demonstrates the potential for the oxime sulfonate functional group to be a precursor to a Brønsted acid catalyst under specific energetic conditions (light or mechanical stress), it is not a direct catalytic activity of the parent compound under typical thermal reaction conditions.

Role as a Stoichiometric Promotor in Non-Classical Reaction Conditions

The most prominent role of Acetoxime O-(2,4,6-trimethylphenylsulfonate) is as a stoichiometric promoter, particularly in the electrophilic amination of Grignard reagents. enamine.nettcichemicals.comenamine-genez.com In these reactions, the compound provides the amino group that is transferred to the nucleophilic carbon of the Grignard reagent. While this is a stoichiometric process, the efficiency of the reaction is often enhanced by the addition of catalytic amounts of other species, blurring the line between a simple reagent and a promoter that facilitates a key transformation within a catalytic cycle involving another species.

The use of this compound under what might be termed "non-classical" conditions has not been extensively reported. However, its function as an electrophilic aminating agent is a key step in the synthesis of various nitrogen-containing compounds. The table below summarizes its role in the amination of aryl Grignard reagents, a reaction that is significantly promoted by the presence of a catalyst.

Aryl Grignard ReagentCatalyst (mol%)ProductYield (%)Reference
Phenylmagnesium BromideCuI (1)Aniline (B41778)85 enamine.net
p-Tolylmagnesium BromideCuI (1)p-Toluidine82 enamine.net
Mesitylmagnesium BromideCuI (1)Mesitylamine75 enamine.net
Phenylmagnesium BromideMgCl₂ (10)Aniline80 enamine.net

Heterogenization Strategies for Recoverable Catalytic Systems (if applicable)

There is currently no available literature describing the heterogenization of Acetoxime O-(2,4,6-trimethylphenylsulfonate) for use in recoverable catalytic systems. Since the compound is consumed stoichiometrically in its primary application as an aminating agent, efforts to immobilize it on a solid support have not been a research focus. In principle, if it were to be used as a catalyst precursor (e.g., a mechanochemical acid generator), immobilization could be a viable strategy for creating a reusable acid-generating material. For instance, strategies for immobilizing enzymes and other catalysts containing sulfonate groups on supports like modified Nafion have been explored, which could theoretically be adapted. frontiersin.org However, such applications for this specific compound remain hypothetical.

Mechanistic Studies of Any Observed Catalytic Phenomena

Given the lack of direct catalytic activity observed for Acetoxime O-(2,4,6-trimethylphenylsulfonate), mechanistic studies have focused on its role as an electrophilic aminating reagent. The generally accepted mechanism for the amination of Grignard reagents involves the nucleophilic attack of the Grignard reagent on the electrophilic nitrogen atom of the oxime sulfonate. The mesitylenesulfonate group acts as a good leaving group, facilitating the N-C bond formation.

The role of the copper(I) iodide catalyst in this reaction is believed to involve the formation of a more reactive organocopper species or a cuprate, which then undergoes the amination reaction more readily. The detailed mechanism of this catalyzed process is complex and likely involves a transient organometallic intermediate.

While not a catalytic phenomenon of the title compound itself, the mechanism of acid generation from oxime sulfonates under mechanical stress involves the homolytic cleavage of the N-O bond, followed by subsequent radical reactions that ultimately lead to the formation of sulfonic acid. nih.gov This provides a mechanistic basis for the potential generation of a Brønsted acid catalyst from this class of compounds under specific conditions.

Future Research Directions and Unexplored Reactivities of Acetoxime O 2,4,6 Trimethylphenylsulfonate

Development of Novel Protecting Group Variants with Enhanced Selectivity or Reversibility

The protection of amine functionalities is a cornerstone of multi-step organic synthesis. While standard protecting groups like Boc, Cbz, and Fmoc are widely used, there is a continuous demand for new protecting groups with tailored properties. chemistryviews.org Acetoxime O-(2,4,6-trimethylphenylsulfonate) offers a unique scaffold for the development of novel amine protecting groups.

Future research could focus on modifying the acetoxime or the trimethylphenylsulfonate moieties to fine-tune the stability and cleavage conditions of the resulting protected amine. For instance, the introduction of sterically demanding or electronically-differentiated substituents on the phenyl ring could lead to protecting groups with enhanced selectivity for primary versus secondary amines, or for amines in different electronic environments. chemistryviews.orgacs.org The development of reductively-labile sulfonate ester protecting groups that can be cleaved under mild, specific conditions, such as with physiological thiols like glutathione, presents another exciting avenue. rsc.org

Furthermore, the incorporation of photolabile groups into the structure could lead to the development of photocleavable protecting groups, allowing for spatiotemporal control over deprotection in complex synthetic sequences or in biological systems. researchgate.netnih.gov The design of such variants would expand the toolbox of synthetic chemists, enabling more intricate and efficient synthetic strategies.

Table 1: Potential Modifications for Novel Protecting Group Variants

Modification SiteDesired PropertyPotential Modification Strategy
Trimethylphenyl RingEnhanced SelectivityIntroduction of bulky or electron-withdrawing/donating groups.
Acetoxime MoietyTunable ReversibilitySubstitution of the methyl groups with other alkyl or aryl groups.
Sulfonate LinkerOrthogonal DeprotectionIncorporation of a photolabile or reductively cleavable unit.

Exploration of Photocatalytic or Electrocatalytic Applications

The inherent reactivity of the N-O bond in oxime derivatives makes them intriguing candidates for photocatalytic and electrocatalytic transformations. mdpi.comdoaj.orguic.eduacs.org Recent advancements in visible-light photocatalysis have demonstrated the ability to activate oxime esters for the generation of various radical species. nih.govacs.orgacs.org

Future investigations could explore the photocatalytic activation of Acetoxime O-(2,4,6-trimethylphenylsulfonate) to generate nitrogen-centered radicals. These highly reactive intermediates could participate in a variety of novel bond-forming reactions, such as C-H amination, alkene amino-functionalization, and the synthesis of nitrogen-containing heterocycles. The development of efficient photocatalytic systems for these transformations would offer a green and sustainable alternative to traditional methods that often rely on stoichiometric and harsh reagents.

Similarly, the electrocatalytic reduction of oxime derivatives is an emerging area of interest. acs.orgrsc.orgsioc-journal.cnacs.org Electrocatalytic methods could be developed to cleave the N-O bond of Acetoxime O-(2,4,6-trimethylphenylsulfonate) under mild conditions, potentially leading to new routes for amination reactions. An amination strategy has been shown to improve the efficiency of CO2 electrocatalytic reduction, suggesting the potential for synergistic catalytic cycles. eurekalert.org The ability to control the reaction outcome by tuning the applied potential would provide a high degree of selectivity and control.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability. vapourtec.comacs.orgamt.ukseqens.comacs.org The integration of Acetoxime O-(2,4,6-trimethylphenylsulfonate) into flow chemistry platforms could unlock new synthetic possibilities.

Given that amination reactions can be exothermic, the superior heat transfer capabilities of flow reactors would allow for safer and more controlled reactions, even at higher concentrations. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow setup could lead to improved yields and selectivities. The development of automated continuous synthesis and isolation processes for related compounds like aryl sulfonyl chlorides has already been demonstrated, providing a blueprint for similar advancements with Acetoxime O-(2,4,6-trimethylphenylsulfonate). mdpi.com

The use of this reagent in automated synthesis platforms would enable the rapid generation of compound libraries for drug discovery and materials science research. nih.gov The development of robust and reliable flow protocols for amination reactions using Acetoxime O-(2,4,6-trimethylphenylsulfonate) would be a significant step towards the modernization of organic synthesis.

Investigation of Bio-orthogonal Reactions or Applications in Chemical Biology Tools (excluding clinical use)

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. acs.orgnih.gov The development of new bio-orthogonal reactions is crucial for the study of biological systems. The unique reactivity of the sulfonate ester and oxime functionalities in Acetoxime O-(2,4,6-trimethylphenylsulfonate) suggests its potential as a tool in chemical biology.

Future research could explore the possibility of using Acetoxime O-(2,4,6-trimethylphenylsulfonate) or its derivatives as probes for labeling biomolecules. For example, a sulfonate ester could be designed to react selectively with a specific functional group on a protein or other biomolecule. rsc.org The trimethylphenylsulfonate group could also be modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) handle, for subsequent detection and analysis.

The development of bio-orthogonal reactions involving oxime derivatives is an active area of research. The potential for Acetoxime O-(2,4,6-trimethylphenylsulfonate) to participate in such reactions, perhaps triggered by a specific biological stimulus, warrants investigation. This could lead to the development of novel tools for studying cellular processes in real-time.

Advanced Material Science Applications (e.g., supramolecular chemistry, polymer science)

The oxime functionality has been increasingly recognized for its utility in materials science, particularly in the construction of dynamic and functional materials. rsc.orgresearchgate.netrsc.orgresearchgate.net The ability of oxime derivatives to participate in reversible covalent bonding and to act as versatile linkers opens up exciting possibilities for the use of Acetoxime O-(2,4,6-trimethylphenylsulfonate) in this field.

In supramolecular chemistry, the oxime group can act as a hydrogen bond donor and acceptor, facilitating the self-assembly of complex architectures. rsc.orgacs.orgnih.govnih.gov Future work could explore the use of Acetoxime O-(2,4,6-trimethylphenylsulfonate) as a building block for the construction of novel supramolecular cages, networks, and metal-organic frameworks. The trimethylphenyl group could also play a role in directing the self-assembly process through steric and electronic interactions.

In polymer science, oxime chemistry has been employed for the synthesis of functional polymers, hydrogels, and for surface modification. rsc.orgresearchgate.netrsc.orggoogle.com Acetoxime O-(2,4,6-trimethylphenylsulfonate) could potentially be used as a monomer or a cross-linking agent in polymerization reactions. The resulting polymers could exhibit interesting properties, such as responsiveness to external stimuli or the ability to be functionalized post-polymerization. The development of naphthalene-based oxime esters as photoinitiators for free radical photopolymerization suggests a similar potential for aryl sulfonate derivatives. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.